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Scandium (Sc) Sputtering Targets -

Scandium (Sc) Sputtering Targets

Catalog Number: EVT-7933280
CAS Number:
Molecular Formula: O3Tm2
Molecular Weight: 385.867 g/mol
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Product Introduction

Overview

Scandium sputtering targets are essential materials used in the deposition of thin films through a process known as sputtering. These targets consist primarily of scandium, a transition metal with unique properties that make it valuable in various industrial applications. The atomic symbol for scandium is Sc, and it has an atomic number of 21. Scandium is known for its silvery-white appearance and its tendency to oxidize upon exposure to air, forming yellow or pinkish compounds. The primary sources of scandium are minerals such as euxenite, gadolinite, and thortveitite, although the extraction and preparation of metallic scandium can be challenging due to its scarcity and the complexity of its ores .

Source

Scandium was first predicted by Dmitri Mendeleev in 1871 and subsequently isolated by Lars Nilson in 1879. It is classified within the d-block of the periodic table, specifically as a transition metal. Scandium's unique properties have led to its inclusion among rare earth elements, although it is technically not a rare earth element itself .

Classification

Scandium sputtering targets can be classified based on their composition and intended application:

  • Pure Scandium Targets: Used for specific thin film applications where high purity is required.
  • Alloy Targets: Typically composed of scandium combined with other metals such as aluminum, which enhance the mechanical properties of the resulting films.
Synthesis Analysis

Methods

The synthesis of scandium sputtering targets involves several methods, with radio frequency magnetron sputtering being one of the most common techniques employed for thin film deposition. This method allows for precise control over the composition and thickness of the films produced.

Technical Details:

  • Sputtering Control Factors: Key parameters include substrate temperature, sputtering pressure, nitrogen concentration (when reactive sputtering), and cathode power. Adjustments in these parameters can significantly affect film quality and characteristics .
  • Target Design: The design of the target plays a crucial role in achieving desired material stoichiometry and uniformity across large substrates. Dual co-sputtering techniques have been developed to maintain consistent scandium concentrations in alloy films .
Molecular Structure Analysis

Structure

The molecular structure of scandium primarily consists of a face-centered cubic lattice when in solid form. This structure contributes to its metallic properties, including conductivity and malleability.

Data

  • Atomic Radius: Approximately 162 picometers.
  • Van der Waals Radius: Around 216 picometers.
  • Electron Configuration: [Ar] 3d¹ 4s², indicating its position in the periodic table and its bonding characteristics .
Chemical Reactions Analysis

Reactions

Scandium reacts with oxygen, forming various oxides depending on the oxidation state. The most common oxide is scandium oxide (Sc₂O₃), which is formed when scandium is exposed to air.

Technical Details:

  • Oxidation Reaction:
    4Sc+3O22Sc2O34\text{Sc}+3\text{O}_2\rightarrow 2\text{Sc}_2\text{O}_3

This reaction illustrates how scandium can readily oxidize, impacting its storage and handling .

Mechanism of Action

Process

The mechanism by which scandium sputtering targets function involves the ejection of atoms from the target material when bombarded by energetic ions (typically argon ions). These ejected atoms then deposit onto a substrate to form a thin film.

Data

  • Sputtering Yield: This refers to the number of atoms ejected per incident ion and varies based on factors such as target material composition and energy levels of the ions used during sputtering .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Silvery-white metal that oxidizes easily.
  • Melting Point: Approximately 1541 °C.
  • Density: About 2.985 g/cm³.

Chemical Properties

  • Reactivity: Reacts with halogens and acids; forms stable oxides.
  • Corrosion Resistance: Exhibits good resistance to corrosion compared to other aluminum alloys, making it suitable for aerospace applications .
Applications

Scandium sputtering targets are utilized across various scientific fields due to their beneficial properties:

  • Aerospace Industry: Used in coatings for aircraft components to enhance strength while reducing weight.
  • Sports Equipment Manufacturing: Employed in producing lightweight yet durable sports gear such as bats and helmets.
  • Electronics Sector: Applied in coatings for electronic components to improve thermal and electrical performance .

The integration of scandium into these applications not only enhances performance but also contributes to innovations in material science, particularly in developing lighter and stronger materials suitable for demanding environments.

Introduction to Scandium Sputtering Targets in Advanced Materials Science

Historical Evolution of Sputtering Target Technologies

The development of sputtering target technologies has progressed through distinct generations defined by material complexity and performance requirements. Early sputtering processes (1960s-1980s) primarily utilized elemental targets of common metals like aluminum, copper, and titanium, focusing on conductive layers and simple semiconductor applications. The advent of binary alloy targets (1990s-early 2000s) addressed growing demands for specialized properties, including diffusion barriers (e.g., TiW) and magnetic layers (e.g., CoPt). This era saw the standardization of target geometries, bonding techniques, and purity protocols essential for consistent film deposition across growing semiconductor wafers.

The mid-2000s marked a pivotal transition toward ternary compound targets, driven by the discovery that scandium doping dramatically enhanced the piezoelectric response of aluminum nitride (AlN). When Akiyama et al. demonstrated in 2009 that ScxAl1−xN films (where x = 0.43) exhibited a ~500% increase in piezoelectric modulus (d33) compared to pure AlN, it triggered a paradigm shift in target design [1]. This breakthrough necessitated advanced target configurations beyond simple alloys:

  • Segmented Targets: Combining scandium and aluminum in precisely arranged geometries
  • Co-Sputtering Systems: Simultaneously utilizing separate scandium and aluminum targets
  • Reactive Sputtering: Introducing nitrogen gas to form nitride films in situ

These innovations enabled controlled stoichiometry transfer from target to film, essential for harnessing scandium's benefits. The subsequent discovery of ferroelectricity in ScAlN in 2019 further accelerated target technology refinement, demanding ultra-high purity (>99.95%) and microstructure control to achieve precise crystalline orientation in deposited films [1]. Modern scandium target manufacturing now incorporates sophisticated thermomechanical processing, grain refinement, and ultra-clean handling protocols to meet stringent requirements of sub-10nm technologies.

Table 1: Evolution of Sputtering Target Technologies

EraTarget TypeRepresentative MaterialsKey Applications
1960s-1980sElementalAl, Cu, TiInterconnects, basic metallization
1990s-2000sBinary AlloysTiW, CoPt, AlSiDiffusion barriers, magnetic storage
2000s-PresentTernary CompoundsScAl, ScAlN, ITOPiezoelectrics, ferroelectrics, transparent conductors

Role of Scandium in Thin-Film Deposition Processes

Scandium's exceptional impact on thin-film properties stems from its fundamental influence on crystal structure evolution during deposition. When incorporated into aluminum nitride, scandium atoms (atomic radius: 162 pm) substitute for aluminum atoms (atomic radius: 143 pm), creating significant lattice distortion. This substitution induces a phase transition from the conventional wurtzite structure (space group P63mc) toward a metastable layered hexagonal structure (space group P63/mmc) at higher Sc concentrations [1]. The structural transition has profound implications for film deposition dynamics:

  • Enhanced Piezoelectric Response: The layered hexagonal configuration flattens the ionic potential landscape, reducing the energy barrier for polarization switching and increasing piezoelectric coefficients. Sc0.43Al0.57N films exhibit d33 values reaching 22.9 pm/V—nearly six times higher than pure AlN (3.9 pm/V) [7].
  • Ferroelectric Behavior: The anisotropic bonding environment created by Sc doping enables polarization reversal under applied electric fields, a phenomenon absent in pure AlN. This enables non-volatile memory applications.
  • Stoichiometric Control Challenges: Scandium's high reactivity with oxygen necessitates precisely controlled sputtering atmospheres (Ar/N2 mixtures) and ultra-high vacuum conditions to prevent oxide incorporation.

The deposition parameters for Sc-containing films must be meticulously optimized:

  • Target Design: Alloy targets (ScAl) provide uniform composition but limited stoichiometry flexibility; co-sputtering from separate Sc and Al targets enables real-time composition tuning but increases process complexity.
  • Sputtering Power: Excessive power (>100 W/sq. inch for pure Sc targets) causes thermal cracking and particulates, while insufficient power reduces deposition rates and film density [2] [4].
  • Substrate Temperature: Optimal crystalline orientation (c-axis) occurs between 200-400°C, balancing adatom mobility against interfacial diffusion.

Table 2: Scandium Sputtering Target Properties and Deposition Parameters

PropertyValueInfluence on Deposition
Purity≥99.9% (3N) to 99.999% (5N)Determines film impurity levels and electrical leakage
Melting Point1541°CRequires controlled ramp-up/down to prevent thermal shock
Thermal Conductivity15.8 W/m·KAffects heat dissipation during sputtering
Max Power Density100 W/sq. inchLimits deposition rate to preserve target integrity
Bonding TypeIndium, ElastomerEnsures thermal contact with backing plate

Academic Significance of Scandium Sputtering Targets in Nanofabrication

Scandium sputtering targets have become indispensable enablers in nanotechnology research due to their ability to deposit films with tailored ferroelectric, piezoelectric, and semiconducting properties at the nanoscale. Academic investigations focus on three primary frontiers:

Ferroelectric Memory Integration: The 2019 discovery of ferroelectric switching in ScAlN films deposited via sputtering revolutionized memory research. Unlike traditional ferroelectrics (e.g., PZT or HfO2), ScAlN films deposited from high-purity targets exhibit:

  • Coercive fields >5 MV/cm
  • Switching speeds <10 ns
  • Endurance >109 cycles

These properties enable back-end-of-line (BEOL) compatible memory fabrication directly on silicon logic circuits, facilitating novel computing architectures. Research demonstrates that 20 nm-thick Sc0.2Al0.8N films deposited from precisely controlled alloy targets maintain ferroelectric behavior up to 400°C, critical for embedded applications [1].

High-Frequency Acoustic Devices: The push toward 5G/6G communications demands resonators operating above 8 GHz—a frequency regime where conventional AlN films suffer from quality factor (Q) degradation. Scandium sputtering targets enable periodically poled piezoelectric films (P3F) with four alternating polarity layers deposited in a single poling step. This innovation allows resonators to operate in the fourth thickness extension (TE4) mode, maintaining thick piezoelectric layers (>1 μm) while resonating at frequencies >17 GHz. Recent work demonstrates resonators achieving record figures of merit:

  • Electromechanical coupling (kt2) = 11.8%
  • Quality factor (Qp) = 236.6 at 17.9 GHz
  • FoM (kt2·Qp) = 27.9 [7]

These devices enable low-loss filters (<3.25 dB insertion loss) for 6G communications, impossible with conventional materials.

Nanoscale Piezoelectric Actuation: In MEMS/NEMS applications, ScAlN films deposited from ultra-smooth targets (<10 nm surface roughness) enable actuators with sub-nanometer precision. The enhanced piezoelectric coefficient (d33 ≈ 15-25 pC/N) allows lower operating voltages while maintaining force generation, critical for nanopositioning systems and energy harvesting devices.

Properties

Product Name

Scandium (Sc) Sputtering Targets

IUPAC Name

oxo(oxothuliooxy)thulium

Molecular Formula

O3Tm2

Molecular Weight

385.867 g/mol

InChI

InChI=1S/3O.2Tm

InChI Key

CWEYWFRFCUNVEY-UHFFFAOYSA-N

SMILES

O=[Tm]O[Tm]=O

Canonical SMILES

O=[Tm]O[Tm]=O

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